molecular formula C6H12O6 B583650 D-[4,5,6,6'-2H4]Fructose CAS No. 478518-49-9

D-[4,5,6,6'-2H4]Fructose

Cat. No.: B583650
CAS No.: 478518-49-9
M. Wt: 184.18
InChI Key: LKDRXBCSQODPBY-VOTBCCCISA-N
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Description

Molecular Structure Analysis

D-[4,5,6,6’-2H4]Fructose has a molecular weight of 180.1559 . It has a cyclic structure due to the presence of the keto group, resulting in the formation of the intramolecular hemiacetal . In this arrangement, C5-OH combines with the ketonic group present in the second position . This results in the formation of chiral carbon and two arrangements of CH2OH and OH group .


Chemical Reactions Analysis

Fructose may be anaerobically fermented by yeast and bacteria . Yeast enzymes convert sugar (sucrose, glucose, and fructose, but not lactose) to ethanol and carbon dioxide . Also, the isomerization of D-glucose into D-fructose using aqueous NaOH as a catalyst has been reported .


Physical and Chemical Properties Analysis

Pure, dry fructose is a sweet, white, odorless, crystalline solid, and is the most water-soluble of all the sugars . It has a lower melting point compared with other sugars such as glucose . The fructose compound has a molar mass of 180.16 g/mol, and a density of 1.69g/cm2 .

Scientific Research Applications

Solvent Effect on D-Fructose Conversion

  • In a study by Kimura, Nakahara, and Matubayasi (2013), D-fructose conversion was investigated in different solvents (dimethylsulfoxide, water, methanol) using in situ 13C NMR spectroscopy. This research provided insights into the control of reaction pathways and mechanisms in fructose conversion by leveraging solvent effects (Kimura, Nakahara, & Matubayasi, 2013).

Enzyme-Immobilized Nanoparticles for Fructose Conversion

  • Lee, Chen, Chiu, and Wu (2013) explored the use of enzyme-immobilized mesoporous silica nanoparticles for converting cellulose to glucose and then to fructose. This method showcases a green biocatalytic approach for fructose production (Lee, Chen, Chiu, & Wu, 2013).

Fructan Conversion to Difructose Dianhydrides

  • Wang, Yu, Zhang, Jiang, and Mu (2014) focused on the production of difructose dianhydrides (DFAs) from fructans, highlighting their potential health benefits. This study sheds light on the enzymatic processes and microbial sources for DFA production (Wang, Yu, Zhang, Jiang, & Mu, 2014).

Acid-Catalyzed Conversion of Carbohydrates

  • A study by Yang, Pidko, and Hensen (2012) provided a detailed DFT study of acid-catalyzed glucose and fructose reactions. This research is crucial for understanding the production of biorefinery products like 5-hydroxymethylfurfural and levulinic acid (Yang, Pidko, & Hensen, 2012).

Conformational Studies of Free Fructose

  • Cocinero, Lesarri, Écija, Cimas, Davis, Basterretxea, Fernández, and Castaño (2013) studied the conformational properties of free fructose, providing insights into its molecular structure and stability under isolation conditions (Cocinero et al., 2013).

Fructans Structure in Plant Tissues

  • Pavis, Chatterton, Harrison, Baumgartner, Praznik, Boucaud, and Prud'homme (2001) analyzed the structure of fructans in Lolium perenne, contributing to the understanding of biosynthetic pathways and enzymology of fructan synthesis in plants (Pavis et al., 2001).

Mechanism of Action

Target of Action

D-[4,5,6,6’-2H4]Fructose is a biochemical used in proteomics research . .

Mode of Action

It is known to be used in proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.

Biochemical Pathways

While specific pathways involving D-[4,5,6,6’-2H4]Fructose are not detailed in the available literature, we can infer from the general metabolism of fructose. Fructose is phosphorylated by a specific kinase, fructokinase, to yield fructose-1-phosphate (F-1-P). F-1-P is then cleaved by a special aldolase, aldolase B, to yield dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The two molecules of DHAP produced from fructose are then either converted to glucose (through gluconeogenesis) or further metabolized to pyruvate by way of glycolysis .

Result of Action

Given its use in proteomics research , it may be involved in protein interactions or modifications.

Properties

IUPAC Name

(3S,4R,5R)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-VOTBCCCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@@H](C(OC([C@@]1([2H])O)([2H])[2H])(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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